(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JDTic and is a kappa-opioid receptor antagonist.
Wirkmechanismus
JDTic works by blocking the kappa-opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking this receptor, JDTic reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. JDTic has also been found to have antidepressant effects, possibly due to its ability to modulate the release of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
JDTic has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the rewarding effects of drugs of abuse. JDTic has also been found to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), which is involved in the regulation of stress and anxiety. Additionally, JDTic has been found to increase the release of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
JDTic has several advantages for lab experiments, including its high selectivity for the kappa-opioid receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to using JDTic in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, JDTic has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on JDTic. One area of research is the development of more potent and selective kappa-opioid receptor antagonists. Another area of research is the investigation of the long-term effects of JDTic on addiction and depression. Additionally, there is interest in studying the effects of JDTic on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of learning and memory. Finally, there is interest in exploring the use of JDTic in combination with other drugs for the treatment of addiction and depression.
Conclusion:
In conclusion, JDTic is a chemical compound that has potential applications in various fields, including addiction, pain management, and depression. Its high selectivity for the kappa-opioid receptor makes it a potential candidate for the treatment of addiction, and its ability to modulate the release of certain neurotransmitters in the brain makes it a potential candidate for the treatment of depression. However, further research is needed to fully understand the biochemical and physiological effects of JDTic and its potential applications in these fields.
Synthesemethoden
The synthesis of JDTic involves a series of chemical reactions that start with the reaction between 5-methoxy-2-nitrobenzoic acid and acetyl chloride to form 5-methoxy-2-nitrobenzoyl chloride. This intermediate product is then reacted with piperidine to form 2-(5-methoxy-2-nitrobenzoyl)piperidine. This compound is then reacted with sodium borohydride to reduce the nitro group to an amino group, and the resulting compound is reacted with acetic anhydride to form the acetylated compound. Finally, the acetylated compound is reacted with 1-(2-hydroxyethyl)piperidine to form JDTic.
Wissenschaftliche Forschungsanwendungen
JDTic has been extensively studied for its potential applications in various fields, including addiction, pain management, and depression. It has been found to be a highly selective kappa-opioid receptor antagonist, which makes it a potential candidate for the treatment of addiction. JDTic has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin addiction. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-[4-[2-[2-(hydroxymethyl)piperidine-1-carbonyl]-4-methoxyphenoxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-15(25)22-11-8-17(9-12-22)28-20-7-6-18(27-2)13-19(20)21(26)23-10-4-3-5-16(23)14-24/h6-7,13,16-17,24H,3-5,8-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOAJSKMTQLOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)N3CCCCC3CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.